Zinc isopropylxanthate

Description

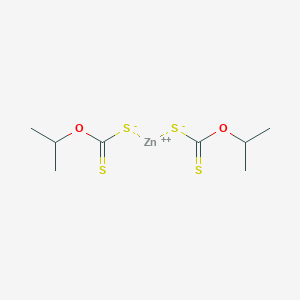

Zinc isopropylxanthate (ZIX), with the chemical formula C8H14O2S4Zn and CAS number 42590-53-4, is a creamy-white powder characterized by a distinct odor. It is insoluble in water and hydrocarbon solvents, with a density of 1.5 kg/L . ZIX is primarily utilized as a vulcanization accelerator in rubber manufacturing, particularly for neoprene, natural rubber, and latex, due to its non-staining properties and compatibility with activators like DBA . Additionally, it exhibits antioxidant activity in squalene, inhibiting oxidative degradation . Industrially, ZIX is synthesized via the reaction of zinc sulfate with sodium isopropylxanthate .

Properties

CAS No. |

1000-90-4 |

|---|---|

Molecular Formula |

C8H14O2S4Zn |

Molecular Weight |

335.8 g/mol |

IUPAC Name |

zinc;propan-2-yloxymethanedithioate |

InChI |

InChI=1S/2C4H8OS2.Zn/c2*1-3(2)5-4(6)7;/h2*3H,1-2H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

SZNCKQHFYDCMLZ-UHFFFAOYSA-L |

SMILES |

CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |

Canonical SMILES |

CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |

Other CAS No. |

1000-90-4 |

physical_description |

Dry Powder |

Related CAS |

108-25-8 (Parent) |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.

Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The O-(1-methylethyl) carbonodithioate ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Rubber Industry Applications

Accelerator for Vulcanization

Zinc isopropylxanthate serves as an effective accelerator in the vulcanization process of rubber. It enhances the cross-linking of rubber polymers, improving their elasticity and durability. This compound is particularly valuable in the production of synthetic and natural rubber, including:

- Natural Rubber (NR)

- Styrene-Butadiene Rubber (SBR)

- Nitrile Butadiene Rubber (NBR)

Case Study: Low-Temperature Vulcanization

Research indicates that zinc alkyl xanthates, including ZIX, are effective for low-temperature vulcanization of dry rubber. This process allows for energy savings during production while maintaining product quality . The thermograms of rubber compounds treated with ZIX show significant improvements in thermal stability and mechanical properties compared to untreated samples.

Mineral Processing Applications

Flotation Reagent

this compound is widely used as a flotation reagent in mineral processing, particularly for the extraction of non-ferrous metals like copper and lead. Its role as a collector enhances the separation efficiency of valuable minerals from ores.

Effectiveness in Flotation Processes

The compound's effectiveness can be attributed to its ability to selectively adsorb onto mineral surfaces, promoting their hydrophobicity. Studies have demonstrated that ZIX improves the recovery rates of minerals during flotation processes .

While this compound has beneficial industrial applications, it poses environmental risks if not managed properly. It can be toxic to aquatic life, necessitating careful handling and disposal practices to mitigate its impact on ecosystems . Regulatory guidelines recommend monitoring its concentration in waste streams to prevent contamination.

Conclusion and Future Directions

This compound continues to be a vital compound in both the rubber and mineral processing industries due to its unique properties as an accelerator and flotation reagent. Future research may focus on optimizing its applications further while addressing environmental concerns through improved management practices.

Mechanism of Action

The mechanism of action of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The zinc ion acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The O-(1-methylethyl) carbonodithioate ligands provide stability to the complex and influence its reactivity.

Comparison with Similar Compounds

Zinc Butyl Xanthate (ZBX)

- Chemical Structure : C10H18O2S4Zn (CAS 150-88-9).

- Properties: White powder with a melting point of 110°C; decomposes upon heating. Slightly soluble in benzene, ethanol, and dichloroethane, but insoluble in water and gasoline .

- Applications : Functions as an ultra-accelerator in nitrile, chloroprene, and natural rubber. Unlike ZIX, ZBX requires low-temperature storage (below 10°C) due to gradual decomposition .

- Research : Studies on ZBX focus on optimizing synthesis methods (e.g., dropwise addition of reactants) and its thermal stability, which is lower than ZIX .

Sodium Isopropylxanthate (SIPX)

- Chemical Structure : C4H8NaOS2 (CAS 140-93-2).

- Properties : Available as 90% pure pellets or powder with ≤4% moisture .

- Applications : Primarily a flotation collector in mineral processing, enhancing copper and sulfide ore recovery. Unlike ZIX, SIPX is water-soluble and pH-sensitive in flotation systems .

- Environmental Impact : Requires removal from wastewater via modified zeolites or dissolved air flotation due to toxicity .

Potassium Isopropylxanthate (KIX)

- Chemical Structure : C4H7KOS2 (CAS 140-92-1).

- Properties : White to pale yellow-green powder with a melting point of 264°C .

- Hazards : Classified with health risks (H302, H315, H319, H335), necessitating stricter safety protocols than ZIX .

- Applications : Used in rubber and flotation but less common than ZIX due to handling challenges .

Zinc Ethylxanthate (ZEX)

- Chemical Structure : C6H10O2S4Zn (CAS 13435-48-8).

- Applications: Similar to ZIX in rubber vulcanization but less thermally stable. Used in nanomaterial synthesis (e.g., ZnS thin films via thermolysis) .

- Research: ZEX-derived ZnS nanoparticles exhibit smaller sizes (~3.9 nm) compared to ZIX-based materials, affecting optoelectronic applications .

Key Comparative Data

Functional and Structural Insights

- Coordination Chemistry: ZIX forms tetrahedral complexes with sulfur ligands, similar to cadmium isopropylxanthate, but differs in metal center reactivity. This affects its performance in nanomaterial synthesis .

- Environmental Behavior : ZIX is less water-soluble than SIPX, reducing direct aquatic toxicity but requiring careful disposal in industrial settings .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing zinc isopropylxanthate in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting sodium or potassium isopropylxanthate with zinc salts (e.g., ZnSO₄) under controlled pH (5–7) and temperature (25–40°C). Characterization includes elemental analysis (C, H, S content), FTIR for identifying xanthate functional groups (C=S and C–O–C stretching vibrations at 1200–1000 cm⁻¹), and X-ray diffraction (XRD) for crystallinity assessment. Purity is validated via melting point determination and TGA for thermal stability .

Q. How does the chemical stability of this compound vary under different temperature and pH conditions?

- Methodological Answer : Stability is assessed by monitoring decomposition rates via UV-Vis spectroscopy. At pH < 4, rapid hydrolysis occurs, releasing CS₂ and isopropanol. Thermal stability tests (e.g., TGA/DSC) show decomposition onset at ~150°C. Buffered aqueous solutions (pH 7–9) exhibit slower degradation, with half-life extending to >48 hours at 25°C. Contradictions in literature arise from impurity effects (e.g., metal ions accelerating decomposition) .

Advanced Research Questions

Q. What advanced spectroscopic techniques are most effective in analyzing the degradation pathways of this compound in aqueous environments?

- Methodological Answer : LC-MS and GC-MS are critical for identifying degradation byproducts (e.g., CS₂, isopropyl alcohol, sulfates). In situ Raman spectroscopy tracks real-time structural changes during ozonation or UV irradiation. EPR spectroscopy detects radical intermediates (e.g., •OH) in advanced oxidation processes (AOPs). Studies using AOPs (e.g., O₃/UV) report >90% degradation efficiency within 60 minutes, but residual xanthates may persist due to incomplete mineralization .

Q. How do computational models predict the interaction between this compound and sulfide mineral surfaces in flotation systems?

- Methodological Answer : Density Functional Theory (DFT) simulations reveal adsorption energies and binding mechanisms. This compound preferentially adsorbs on pyrite (FeS₂) via S–Fe coordination, with adsorption energies ranging from −150 to −200 kJ/mol. Molecular dynamics (MD) simulations show pH-dependent adsorption kinetics, with optimal performance at pH 8–10. Experimental contradictions arise from competing ions (e.g., Ca²⁺ reducing adsorption efficiency by 30–40%) .

Q. What are the challenges in reconciling discrepancies between experimental and theoretical data on this compound’s flotation performance?

- Methodological Answer : Discrepancies often stem from surface heterogeneity of minerals (e.g., oxidized vs. fresh sulfide surfaces) and solvent effects. Controlled experiments using polished mineral surfaces and in situ AFM imaging reduce variability. Meta-analyses of flotation recovery data (e.g., 75–95% for ZnS vs. 50–70% for FeS₂) highlight the need for standardized testing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.